molecular formula C24H20N2O3 B2961692 3-(benzyloxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzamide CAS No. 2034342-05-5

3-(benzyloxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzamide

Cat. No.: B2961692
CAS No.: 2034342-05-5
M. Wt: 384.435
InChI Key: PNAJPENPHOLILW-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzamide is a benzamide derivative featuring a benzyloxy group at the 3-position of the benzene ring and a pyridinylmethyl substituent modified with a furan-2-yl group. This compound is of interest in medicinal chemistry due to its hybrid heterocyclic structure, which combines aromatic (benzene, pyridine) and oxygen-containing (furan) moieties.

Properties

IUPAC Name

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-3-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3/c27-24(26-16-19-11-12-25-22(14-19)23-10-5-13-28-23)20-8-4-9-21(15-20)29-17-18-6-2-1-3-7-18/h1-15H,16-17H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNAJPENPHOLILW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NCC3=CC(=NC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(benzyloxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈N₂O₂
  • Molecular Weight : 290.35 g/mol

Biological Activity Overview

Research indicates that compounds featuring furan and pyridine moieties often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound are detailed below.

Antimicrobial Activity

Studies have demonstrated that derivatives of benzamide compounds exhibit varying degrees of antimicrobial activity. For instance, compounds with similar structures have shown effective inhibition against both Gram-positive and Gram-negative bacteria.

CompoundMIC (μg/mL)Activity Type
Compound A10Gram-positive
Compound B20Gram-negative
This compoundTBDTBD

Anticancer Activity

In vitro studies have shown that certain benzamide derivatives can inhibit cancer cell proliferation. The mechanism often involves the inhibition of specific kinases or modulation of apoptosis pathways.

  • Case Study : A study on a related compound demonstrated a significant reduction in cell viability in breast cancer cell lines at concentrations as low as 5 μM.
  • Mechanism : The compound may act by inhibiting key signaling pathways involved in cell growth and survival.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzamide structure can significantly influence biological activity. For example:

  • Substituents on the benzene ring : Electron-donating groups tend to enhance activity, while electron-withdrawing groups may reduce it.
  • Furan and pyridine interactions : The positioning of these heterocycles appears crucial for maintaining potency against specific biological targets.

Research Findings

Recent literature has highlighted the importance of these compounds in drug discovery:

  • A study reported that a series of benzamide derivatives exhibited potent activity against various cancer cell lines, with some showing selectivity for tumor cells over normal cells.
  • Another investigation into the anti-inflammatory properties of similar compounds revealed promising results in reducing cytokine production in activated macrophages.

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • Benzyloxy Group: The target compound shares the benzyloxy substituent with 4-(benzyloxy)-N-(3-chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)benzamide (). However, the latter incorporates an azetidinone ring and a chlorophenyl group, which may enhance steric bulk and reactivity compared to the furan-pyridine hybrid in the target compound .
  • Heterocyclic Modifications: The pyridine-furan hybrid in the target contrasts with thiazole () and pyrimidine () substituents in other benzamides. Thiazole and pyrimidine groups are known to improve metabolic stability and binding affinity in drug design, while furan may introduce polarity and π-π stacking interactions .
  • Sulfur-Containing Groups : Compounds in and feature thioether or sulfanyl linkages, which are absent in the target. These groups can influence solubility and redox properties .

Thermal Stability and Physicochemical Properties

  • Melting Points : The target compound lacks reported melting point data, but analogs in show melting points ranging from 150–210°C. Higher melting points (e.g., 208–210°C for compound 19) correlate with crystalline stability and intermolecular interactions, such as hydrogen bonding from nitro or carbamate groups .

Research Implications and Gaps

  • Synthetic Optimization : The ultrasound-assisted method in could be adapted for the target compound to enhance yield and reduce reaction time .

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